benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the reaction of 4-aryl-substituted 3,4-dihydropyrimidine (1H)-2-thiones with methyl chloroacetate in boiling toluene . The reaction conditions often include the presence of a base such as triethylamine to facilitate the formation of the thiazolopyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB .
Comparison with Similar Compounds
Similar compounds to benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include:
- Benzyl (2E)-7-methyl-3-oxo-5-(2-thienyl)-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Benzyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications
Properties
Molecular Formula |
C25H26N2O5S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
benzyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(17-11-12-18(30-3)19(13-17)31-4)21(15(2)26-25(27)33-20)24(29)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3 |
InChI Key |
UDEDYAUDDUXKKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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